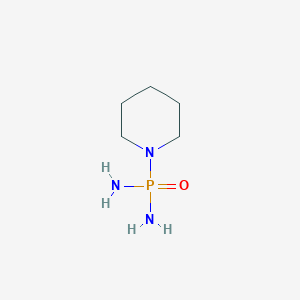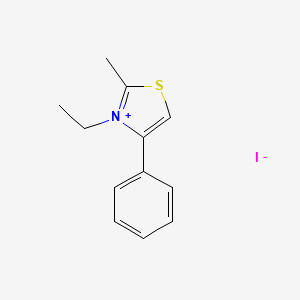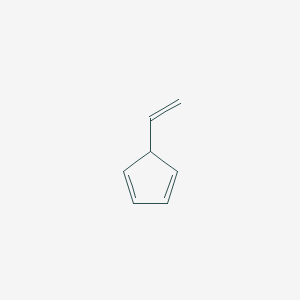
5-Ethenylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenylcyclopenta-1,3-diene is an organic compound with the molecular formula C7H8. It is a derivative of cyclopentadiene, where one of the hydrogen atoms is replaced by an ethenyl group. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylcyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with acetylene under specific conditions. This reaction can be catalyzed by transition metals to improve yield and selectivity. Another method involves the dehydrohalogenation of 5-haloethylcyclopentadiene using strong bases like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and ensure high purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Ethenylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert it to cyclopentane derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of light or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
5-Ethenylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activity and as building blocks for bioactive compounds.
Medicine: Research is ongoing to explore its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethenylcyclopenta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of the ethenyl group. This group can undergo addition reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: The parent compound without the ethenyl group.
5-Ethylcyclopenta-1,3-diene: A similar compound where the ethenyl group is replaced by an ethyl group.
1,3-Cyclohexadiene: A six-membered ring analog with similar reactivity.
Uniqueness
5-Ethenylcyclopenta-1,3-diene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo addition reactions and form complex structures sets it apart from other similar compounds.
Properties
CAS No. |
29647-85-6 |
|---|---|
Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
5-ethenylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H8/c1-2-7-5-3-4-6-7/h2-7H,1H2 |
InChI Key |
NIZYPQPOJRRFOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


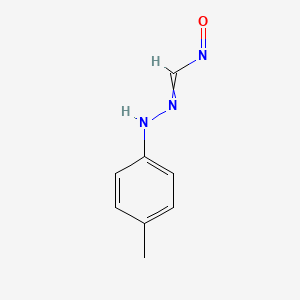
![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
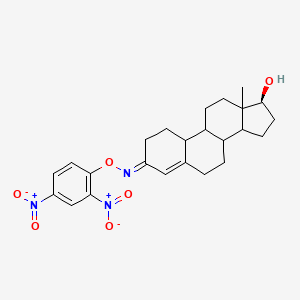

![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
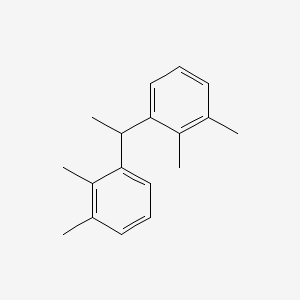
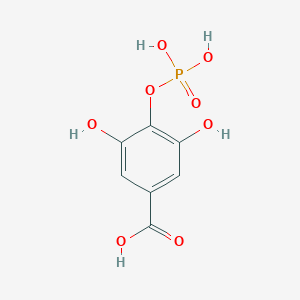
![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)
![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)

![3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692403.png)
